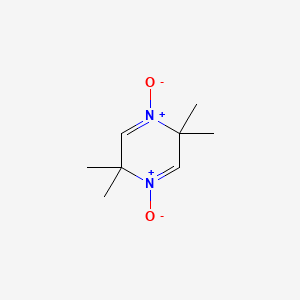
Ethyl 2-phenylsulfanylpyridine-4-carboxylate
Descripción general
Descripción
Ethyl 2-phenylsulfanylpyridine-4-carboxylate, also known as EPSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been studied as a potential anti-inflammatory and anti-cancer agent. In material science, Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices. In catalysis, Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been used as a ligand for the synthesis of new catalysts with potential applications in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 2-phenylsulfanylpyridine-4-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. Ethyl 2-phenylsulfanylpyridine-4-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that Ethyl 2-phenylsulfanylpyridine-4-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. Ethyl 2-phenylsulfanylpyridine-4-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that Ethyl 2-phenylsulfanylpyridine-4-carboxylate reduces the severity of inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-phenylsulfanylpyridine-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Ethyl 2-phenylsulfanylpyridine-4-carboxylate also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
Ethyl 2-phenylsulfanylpyridine-4-carboxylate has several potential future directions for scientific research. One direction is the development of Ethyl 2-phenylsulfanylpyridine-4-carboxylate-based materials with novel electronic and optical properties. Another direction is the further investigation of Ethyl 2-phenylsulfanylpyridine-4-carboxylate as a potential anti-inflammatory and anti-cancer agent. Additionally, the development of new synthesis methods for Ethyl 2-phenylsulfanylpyridine-4-carboxylate and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Propiedades
IUPAC Name |
ethyl 2-phenylsulfanylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSUCKJYIIZBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376251 | |
| Record name | Ethyl 2-phenylsulfanylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylsulfanylpyridine-4-carboxylate | |
CAS RN |
282087-47-2 | |
| Record name | Ethyl 2-phenylsulfanylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)






![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)




![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)